molecular formula C10H14N2O2 B8105561 Ethyl 4-(dimethylamino)nicotinate

Ethyl 4-(dimethylamino)nicotinate

Cat. No.: B8105561
M. Wt: 194.23 g/mol
InChI Key: GFUAUCNZAUGWCQ-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)nicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a dimethylamino group at the 4-position and an ethyl ester group at the 3-position. This compound is structurally related to co-initiators used in photopolymerization systems, where its dimethylamino group enhances electron transfer efficiency.

Properties

IUPAC Name

ethyl 4-(dimethylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-7-11-6-5-9(8)12(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUAUCNZAUGWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Ethyl 4-(dimethylamino)nicotinate belongs to a family of substituted nicotinates and benzoates. Key structural analogs and their substituent-driven properties are summarized below:

Compound Core Structure Substituents Key Properties Applications References
This compound Pyridine 4-(dimethylamino), 3-ethyl ester Potential co-initiator; electron-rich due to dimethylamino group Polymer chemistry (inferred)
Ethyl 4-(dimethylamino)benzoate Benzene 4-(dimethylamino), 4-ethyl ester High degree of conversion in resins; superior physical properties Dental resins, photopolymerization
2-(Dimethylamino)ethyl methacrylate Methacrylate 2-(dimethylamino)ethyl group Lower reactivity; enhanced by DPI co-initiator Resin cements
Monasnicotinates B–D (e.g., compound 2) Pyridine 4-acetyl-oxononenyl, 6-prop-1-enyl, 3-ethyl/methyl ester Complex substitution patterns; characterized via NMR (COSY, HMBC) Natural product derivatives (study)
Ethyl 4-hydroxy-2-methylnicotinate Pyridine 4-hydroxy, 2-methyl, 3-ethyl ester Polar due to hydroxyl group; commercial availability noted Pharmaceutical intermediates

Substituent Impact :

  • Electron-donating groups (e.g., dimethylamino) enhance reactivity in photopolymerization by facilitating electron transfer .
  • Bulkier substituents (e.g., acetyl-oxononenyl in monasnicotinates) reduce solubility but increase structural complexity, as seen in NMR studies .
  • Hydroxyl groups (e.g., Ethyl 4-hydroxy-2-methylnicotinate) introduce hydrogen bonding, affecting crystallization and stability .

Reactivity in Polymerization Systems

This compound shares functional similarities with ethyl 4-(dimethylamino)benzoate, a benchmark co-initiator. Key findings from resin studies include:

  • Degree of Conversion: Ethyl 4-(dimethylamino)benzoate achieves ~75% conversion in resins, outperforming 2-(dimethylamino)ethyl methacrylate (~60%) due to superior electron-donating capacity .
  • Co-initiator Synergy: Diphenyliodonium hexafluorophosphate (DPI) boosts reactivity in methacrylate-based systems but has minimal effect on benzoate derivatives, highlighting the dimethylamino group’s inherent efficiency .
  • Physical Properties: Resins with ethyl 4-(dimethylamino)benzoate exhibit higher flexural strength (85–95 MPa) compared to methacrylate analogs (70–80 MPa), suggesting nicotinate derivatives may follow similar trends .

Spectroscopic Characterization

Structural elucidation of analogs like monasnicotinates B–D relies on advanced NMR techniques:

  • COSY and HMBC: Used to confirm substitution patterns on the pyridine ring, such as prop-1-enyl and acetyl-oxononenyl groups in monasnicotinates .
  • NOESY: Detects spatial proximity of protons, critical for assigning stereochemistry in complex substituents .

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